L-Prolyl-L-threonyl-L-alanyl-L-proline

Description

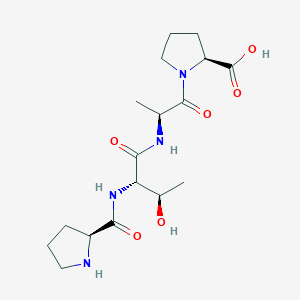

L-Prolyl-L-threonyl-L-alanyl-L-proline is a tetrapeptide composed of two proline residues, one threonine, and one alanine. Threonine contributes a hydroxyl group, enabling hydrogen bonding, while alanine adds hydrophobicity. Its molecular formula is C₁₇H₂₈N₄O₆ (calculated by summing constituent amino acids and subtracting three water molecules from peptide bonds), with a molecular weight of 384.4 g/mol.

Properties

CAS No. |

460052-20-4 |

|---|---|

Molecular Formula |

C17H28N4O6 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H28N4O6/c1-9(16(25)21-8-4-6-12(21)17(26)27)19-15(24)13(10(2)22)20-14(23)11-5-3-7-18-11/h9-13,18,22H,3-8H2,1-2H3,(H,19,24)(H,20,23)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1 |

InChI Key |

OCOHVOJCBIWJCU-PPCPHDFISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2)O |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-threonyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (proline) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for alanine and the final proline.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-threonyl-L-alanyl-L-proline can undergo various chemical reactions, including:

Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the peptide bonds or side chains.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue may yield a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Prolyl-L-threonyl-L-alanyl-L-proline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein folding and stability.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle.

Industry: Utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Prolyl-L-threonyl-L-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the peptide is used, such as in drug delivery or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between L-Prolyl-L-threonyl-L-alanyl-L-proline and related peptides from the evidence:

Structural and Functional Analysis

Proline Content and Conformation

- The target tetrapeptide contains two prolines , which restrict backbone flexibility and may promote polyproline helices or turns . In contrast, the 9-residue proline-rich peptide (CAS 174753-70-9) has five prolines , enhancing rigidity and likely stabilizing interactions with SH3 domains or collagen-like structures .

- The compound with Tyr, Trp, and Met (CAS 518998-65-7) lacks proline but includes aromatic and sulfur-containing residues, suggesting roles in hydrophobic binding or redox modulation .

Polarity and Solubility

- Threonine’s hydroxyl group in the target peptide may improve aqueous solubility compared to purely hydrophobic sequences. However, the presence of two prolines (moderately hydrophobic) and alanine reduces polarity relative to peptides with charged residues like arginine or lysine .

Molecular Weight and Stability The target’s low molecular weight (384.4 g/mol) implies better membrane permeability than larger peptides like CAS 174753-70-9 (983.16 g/mol), which may require transporters for cellular uptake .

Synthetic Feasibility highlights L-proline’s role as a catalyst in ethanol for synthesizing heterocyclic compounds (91% yield), suggesting that proline-containing peptides like the target may benefit from similar proline-mediated catalytic strategies .

Research Findings and Implications

- Proline-Rich Peptides : Extended proline sequences (e.g., CAS 174753-70-9) are associated with collagen stability and protein-protein interactions, whereas the target’s shorter proline motif may serve as a minimalist structural scaffold .

- Synthetic Optimization: Ethanol as a solvent (as in ) could enhance the yield of proline-containing peptides by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.